Cas no 62677-60-5 (4-methoxynaphthalene-1-carbothioamide)
4-methoxynaphthalene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 4-methoxynaphthalene-1-carbothioamide
- AC1MZOWK
- Methoxy-4-thionaphthamid
- NSC240971
-
- AKOS018663507
- 62677-60-5
- EN300-1844802
- DTXSID40397865
- NSC-240971
-
- Inchi: 1S/C12H11NOS/c1-14-11-7-6-10(12(13)15)8-4-2-3-5-9(8)11/h2-7H,1H3,(H2,13,15)
- InChI Key: DALJDFTXYDRWNV-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(=C2C=CC=CC2=1)OC)N
Computed Properties
- Exact Mass: 217.05623
- Monoisotopic Mass: 217.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 67.3Ų
Experimental Properties
- PSA: 35.25
- LogP: 3.18290
4-methoxynaphthalene-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844802-1g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-1844802-5g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 5g |
$1199.0 | 2023-09-19 | ||
| Enamine | EN300-1844802-10g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 10g |
$1778.0 | 2023-09-19 | ||
| Enamine | EN300-1844802-0.05g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1844802-0.1g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1844802-0.25g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1844802-0.5g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1844802-1.0g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1844802-2.5g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 2.5g |
$810.0 | 2023-09-19 | ||
| Enamine | EN300-1844802-5.0g |
4-methoxynaphthalene-1-carbothioamide |
62677-60-5 | 5g |
$2858.0 | 2023-06-02 |
4-methoxynaphthalene-1-carbothioamide Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-methoxynaphthalene-1-carbothioamide
Comprehensive Overview of 4-Methoxynaphthalene-1-carbothioamide (CAS No. 62677-60-5): Properties, Applications, and Research Insights
4-Methoxynaphthalene-1-carbothioamide (CAS No. 62677-60-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural and functional properties. This compound, characterized by a naphthalene core substituted with a methoxy group and a carbothioamide moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H11NOS, and molecular weight of 217.29 g/mol make it a subject of interest for researchers exploring heterocyclic compounds and bioactive molecules.
In recent years, the demand for 4-methoxynaphthalene derivatives has surged, driven by their potential applications in drug discovery and organic electronics. Users frequently search for terms like "4-methoxynaphthalene-1-carbothioamide synthesis" or "CAS 62677-60-5 applications," reflecting the compound's relevance in modern chemistry. The compound's thioamide group is particularly noteworthy, as it often enhances binding affinity in enzyme inhibition studies, a hot topic in cancer research and antimicrobial agent development.
The physicochemical properties of 4-methoxynaphthalene-1-carbothioamide include a melting point range of 160–165°C and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. These traits make it suitable for high-throughput screening and structure-activity relationship (SAR) studies. Researchers also highlight its role in designing fluorescent probes, leveraging the naphthalene scaffold's photostability for bioimaging applications—a trending area in nanotechnology and diagnostics.
From an industrial perspective, CAS 62677-60-5 is often discussed in forums focusing on green chemistry and sustainable synthesis. Questions like "How to optimize the yield of 4-methoxynaphthalene-1-carbothioamide?" or "Alternative routes for carbothioamide functionalization" are common, underscoring the need for eco-friendly protocols. Recent studies suggest catalytic methods using transition metals or organocatalysts to reduce waste, aligning with the 12 Principles of Green Chemistry.
In the context of intellectual property, patents involving 4-methoxynaphthalene-1-carbothioamide often cite its utility in photodynamic therapy (PDT) and organic semiconductors. The compound's ability to absorb UV-visible light makes it a candidate for optoelectronic materials, a field experiencing rapid growth due to advancements in flexible electronics and solar cells. Searches for "naphthalene-based semiconductors" or "PDT photosensitizers" frequently intersect with discussions about this molecule.
Quality control and analytical characterization of 4-methoxynaphthalene-1-carbothioamide rely on techniques like HPLC, NMR spectroscopy, and mass spectrometry. Purity thresholds (>98%) are critical for pharmaceutical applications, prompting queries such as "HPLC methods for carbothioamide analysis." Regulatory compliance, particularly with REACH and ICH guidelines, further emphasizes the need for rigorous impurity profiling.
Emerging trends also link 62677-60-5 to computational chemistry, where molecular docking simulations predict its interactions with biological targets. Keywords like "in silico studies of naphthalene carbothioamides" highlight the integration of AI-driven drug design in modern research. Such approaches accelerate the identification of lead compounds while reducing experimental costs.
In summary, 4-methoxynaphthalene-1-carbothioamide (CAS No. 62677-60-5) represents a multifaceted compound with applications spanning medicinal chemistry, materials science, and environmentally friendly synthesis. Its continued study addresses both fundamental scientific questions and practical industrial challenges, ensuring its prominence in future innovations.
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